REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[N:3]=1>CO.[OH-].[NH4+].[Ni]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][NH2:9])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NC=C1)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |